molecular formula C10H22Cl2N2S B1408381 1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride CAS No. 2098093-19-5

1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride

Cat. No. B1408381
M. Wt: 273.3 g/mol
InChI Key: JNHDKITXGIXLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is a solid substance with a molecular weight of 291.28 . It has an IUPAC name of 1-tetrahydro-2H-thiopyran-4-yl-4-piperidinylamine dihydrochloride hydrate .


Molecular Structure Analysis

The InChI code for “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is 1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 .


Physical And Chemical Properties Analysis

The compound “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is a solid substance that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Significance of 1,4-Diazepines

1,4-Diazepines, including derivatives structurally related to "1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride," are recognized for their wide range of biological activities. The synthetic schemes, chemical reactivity, and biological aspects of these compounds have been extensively investigated. This class of compounds is known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Their significant biological activities have positioned them as promising candidates for pharmaceutical development, highlighting their importance in drug discovery and therapeutic applications (Rashid et al., 2019).

Safety And Hazards

The MSDS (Material Safety Data Sheet) for “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” can be found online . It’s always important to refer to the MSDS for proper handling and safety information.

properties

IUPAC Name

1-(thian-4-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S.2ClH/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDKITXGIXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 2
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1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 3
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1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 4
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 5
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride

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